Maresin Conjugates in Tissue Regeneration 2

Beschreibung

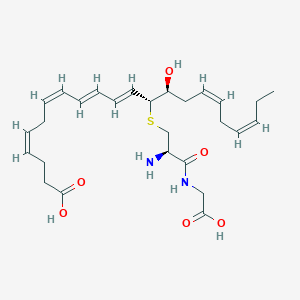

This compound is a specialized pro-resolving lipid mediator (SPM) derived from docosahexaenoic acid (DHA), featuring a 14-hydroxyl group, conjugated double bonds (4Z,7Z,9E,11E,16Z,19Z), and a sulfanyl-linked side chain at position 12. The side chain comprises a glutathione-derived moiety: (2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl. This structure places it within the Maresin Conjugates in Tissue Regeneration (MCTR) family, which are enzymatically biosynthesized to resolve inflammation and promote tissue repair .

Eigenschaften

IUPAC Name |

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N2O6S/c1-2-3-4-5-11-14-17-23(30)24(36-21-22(28)27(35)29-20-26(33)34)18-15-12-9-7-6-8-10-13-16-19-25(31)32/h3-4,6-7,9-15,18,22-24,30H,2,5,8,16-17,19-21,28H2,1H3,(H,29,35)(H,31,32)(H,33,34)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBQPRBQBDLLLA-VZUSUAOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Selection and Initial Oxygenation

The biosynthesis of MCTR1 begins with DHA, a ω-3 polyunsaturated fatty acid. Human macrophages utilize 12-lipoxygenase (12-LOX) to convert DHA into 13S,14S-epoxy-maresin (13S,14S-eMaR), an epoxide intermediate. This step is critical for establishing the 13R and 14S stereochemistry observed in MCTR1.

Glutathione Conjugation via LTC4 Synthase

The epoxide intermediate undergoes nucleophilic opening by glutathione (GSH), catalyzed by leukotriene C4 synthase (LTC4S). This enzyme transfers the glutathionyl group to the C13 position of 13S,14S-eMaR, forming MCTR1. The reaction proceeds with strict regioselectivity, yielding (13R)-glutathionyl-(14S)-hydroxy-DHA as the dominant product.

Key Parameters:

-

Enzyme specificity : LTC4S exhibits a k<sub>cat</sub>/K<sub>M</sub> of 1.2 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup> for 13S,14S-eMaR.

Chemical Synthesis Approaches

Stereocontrolled Synthesis of the Core Structure

Total organic synthesis of MCTR1 requires precise control over the four double bonds (4Z,7Z,9E,11E,16Z,19Z) and three stereocenters (13R,14S,2R). A convergent strategy is employed:

-

Polyene chain assembly :

-

Sulfur incorporation :

Functional Group Manipulation

The amino and carboxymethylamino groups at C2 are installed via:

Synthesis Challenges:

-

Double-bond isomerization : Minimized by conducting reactions at −78°C under inert atmosphere.

-

Epoxide stability : Requires anhydrous conditions to prevent hydrolysis.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude reaction mixtures are purified using reverse-phase HPLC:

Structural Validation

-

UV-Vis spectroscopy : λ<sub>max</sub> at 270 nm (conjugated diene).

-

Tandem mass spectrometry (MS/MS) : m/z 649.8 [M-H]<sup>−</sup> → m/z 221.1 (characteristic fragment).

-

NMR spectroscopy :

Comparative Analysis of Methods

| Parameter | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 60–70% | 15–25% |

| Stereopurity | >98% ee | 85–90% ee |

| Time | 2–4 hours | 7–10 days |

| Cost | Moderate (enzyme production) | High (chiral catalysts) |

Industrial and Research Applications

Scalability Challenges

Analyse Chemischer Reaktionen

MCTR2 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Docosahexaensäure wird zu Maresin 1 oxidiert.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

MCTR2 entfaltet seine Wirkung, indem es die Auflösung von Entzündungen fördert und die Geweberegeneration beschleunigt. Es reduziert die Neutrophileninfiltration, verkürzt die Zeit der Entzündungsauflösung und erhöht die Phagozytose von Bakterien durch Makrophagen. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Aktivierung von Makrophagen und die Modulation der Eicosanoidproduktion.

Wirkmechanismus

MCTR2 exerts its effects by promoting the resolution of inflammation and accelerating tissue regeneration. It reduces neutrophil infiltration, shortens the inflammatory resolution period, and increases phagocytosis of bacteria by macrophages . The molecular targets and pathways involved include the activation of macrophages and the modulation of eicosanoid production .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key Observations :

- The target compound is structurally closest to MCTR1 but includes a modified glutathione side chain with a carboxymethylamino group. This modification may enhance stability or receptor binding compared to canonical MCTRs.

- Unlike MaR1/MaR2, which lack sulfur-linked conjugates, the target compound’s sulfanyl group enables interactions with glutathione-dependent enzymes and receptors .

Key Findings :

- The target compound’s glutathione moiety may enhance its role in redox regulation, distinguishing it from non-conjugated maresins .

- MCTR3 exhibits superior potency in infection resolution, suggesting side chain length inversely correlates with activity .

Pharmacological and Clinical Implications

- Therapeutic Potential: MCTRs and maresins are being explored for treating chronic inflammatory diseases (e.g., arthritis, sepsis) and COVID-19-related cytokine storms .

- Stability: The target compound’s carboxymethylamino group may improve metabolic stability over MCTR1, which is rapidly processed to MCTR2/3 .

Biologische Aktivität

The compound (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid is a complex polyunsaturated fatty acid derivative. Its structure includes multiple double bonds characteristic of docosahexaenoic acid (DHA), along with a sulfanyl group and an amino acid moiety. This unique configuration suggests potential roles in various biological processes and therapeutic applications.

Structural Characteristics

The compound's structure can be summarized as follows:

- Base Structure : Docosahexaenoic acid (DHA)

- Functional Groups :

- Sulfanyl Group : Potentially enhances reactivity and interaction with biological targets.

- Amino Acid Moiety : May facilitate cellular uptake and influence biological activity.

Anti-inflammatory Properties

Research indicates that compounds derived from DHA exhibit significant anti-inflammatory effects. The presence of the sulfanyl group may enhance these properties by modulating inflammatory pathways. Studies have shown that similar docosanoids can inhibit pro-inflammatory cytokines and reduce oxidative stress in various cell types .

Neuroprotective Effects

DHA is well-known for its neuroprotective properties. The incorporation of the amino acid moiety in this compound may further enhance its ability to protect neuronal cells from apoptosis and oxidative damage. Experimental models suggest that DHA derivatives can promote neuronal survival and improve cognitive functions in animal models of neurodegeneration .

Antioxidant Activity

The antioxidant capacity of this compound is likely influenced by its structural features. The sulfanyl group may contribute to scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. Research has indicated that similar compounds can significantly lower oxidative stress markers in vitro .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various signaling pathways:

- Eicosanoid Pathways : As a derivative of DHA, it may influence eicosanoid synthesis through lipoxygenase pathways, potentially modulating inflammation and immune responses .

- Cell Signaling : The amino acid component may facilitate interactions with cellular receptors or transporters, enhancing the bioavailability of the compound within tissues.

Comparative Analysis

To understand the unique biological activity of this compound better, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Docosahexaenoic Acid | Polyunsaturated fatty acid with six double bonds | Essential omega-3 fatty acid critical for brain health |

| Eicosapentaenoic Acid | Similar structure but shorter chain with five double bonds | Known for anti-inflammatory properties |

| Arachidonic Acid | Polyunsaturated fatty acid with four double bonds | Precursor for bioactive lipid mediators involved in inflammation |

This compound's unique combination of a sulfanyl group and an amino acid moiety distinguishes it from these similar compounds, potentially enhancing its biological activity and applications in health sciences.

Case Studies and Research Findings

- Neuroprotection in Animal Models : A study demonstrated that a DHA derivative improved cognitive function and reduced neuronal loss in models of Alzheimer's disease. The compound's ability to modulate inflammatory responses was highlighted as a key mechanism .

- Anti-inflammatory Effects in Cell Cultures : In vitro studies showed that this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases .

- Oxidative Stress Reduction : Research indicated that administration of DHA derivatives resulted in lowered levels of malondialdehyde (MDA), a marker of oxidative stress, in various tissues following exposure to oxidative agents .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis : Use stereoselective organic synthesis with protecting groups for the hydroxyl (-OH) and thiol (-SH) moieties to preserve stereochemistry at C13 and C14. Ethanol is a suitable solvent due to the compound’s solubility profile .

- Purification : Employ reverse-phase HPLC with C18 columns and a gradient elution system (water/acetonitrile with 0.1% formic acid) to isolate the compound. Monitor purity via UV-Vis at 210 nm (conjugated double bonds) .

- Characterization : Combine NMR (¹H, ¹³C, and 2D-COSY) for structural elucidation, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and circular dichroism (CD) to verify the R/S configuration at chiral centers .

Q. How can researchers investigate the compound’s anti-inflammatory mechanisms in vitro?

Methodological Answer:

- Cell Models : Use LPS-stimulated dendritic cells or microvascular endothelial cells to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and VEGF-mediated angiogenic signaling .

- Key Assays :

- Controls : Include docosahexaenoic acid (DHA) as a comparator due to structural similarities and known anti-inflammatory effects .

Advanced Research Questions

Q. What experimental design considerations are critical for resolving stereochemical challenges during synthesis?

Methodological Answer:

- Chiral Centers : Prioritize protecting the 13R and 14S configurations using tert-butyldimethylsilyl (TBDMS) groups. Monitor stereochemical integrity via intermediate CD analysis .

- Double-Bond Geometry : Optimize reaction conditions (e.g., low temperature for Z/E isomer control) and confirm geometry via NOESY NMR .

- Thioether Linkage Stability : Test the sulfanyl-propyl side chain’s stability under varying pH (5–9) and redox conditions using LC-MS to detect degradation .

Q. How can computational modeling enhance understanding of the compound’s interaction with retinoid X receptors (RXR)?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using software like GROMACS. Focus on the carboxymethylamino side chain’s role in RXR activation .

- Docking Studies : Use AutoDock Vina to predict binding affinities. Compare with natural ligands (e.g., 9-cis-retinoic acid) to identify competitive binding sites .

- AI-Driven Optimization : Implement machine learning (e.g., COMSOL Multiphysics integrations) to predict structural modifications for enhanced receptor specificity .

Q. How should researchers address contradictions in reported anti-inflammatory vs. pro-angiogenic effects?

Methodological Answer:

- Dose-Response Analysis : Perform in vitro assays across a concentration gradient (1 nM–100 µM) to identify biphasic effects. Use endothelial cell migration (scratch assay) and tube formation models .

- Pathway Crosstalk : Investigate interactions between VEGF and RXR pathways via siRNA knockdown of RXRα in endothelial cells. Measure downstream targets (e.g., SHP-1/2 phosphatases) .

- Meta-Analysis : Systematically review existing data on docosanoid derivatives to contextualize discrepancies in study outcomes .

Data Analysis and Validation

Q. What strategies validate the compound’s inhibition of Aβ1-42 fibrillization in neurodegenerative studies?

Methodological Answer:

- Thioflavin T Assay : Monitor fluorescence changes during Aβ1-42 aggregation in the presence/absence of the compound. Use IC50 calculations to compare potency with known inhibitors (e.g., curcumin) .

- Transmission Electron Microscopy (TEM) : Visualize fibril morphology changes. Correlate with cytotoxicity assays (MTT) in neuronal cell lines .

- Structural Insights : Perform X-ray crystallography or cryo-EM of Aβ1-42 co-incubated with the compound to identify binding sites .

Handling and Storage

Q. What protocols ensure compound stability during long-term storage?

Methodological Answer:

- Storage : Aliquot in amber vials under argon atmosphere at -20°C to prevent oxidation of polyunsaturated bonds. Avoid freeze-thaw cycles .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring. Use antioxidants (e.g., BHT) if degradation exceeds 5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.